4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

説明

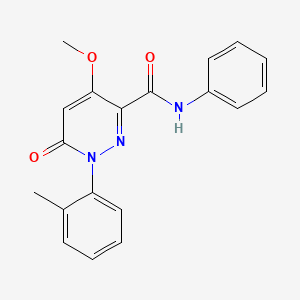

4-Methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative with a distinct substitution pattern:

- Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms.

- Substituents:

- Methoxy group (-OCH₃) at position 2.

- 2-Methylphenyl group (ortho-methyl-substituted benzene) at position 1.

- N-phenyl carboxamide (-CONHPh) at position 2.

特性

IUPAC Name |

4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-13-8-6-7-11-15(13)22-17(23)12-16(25-2)18(21-22)19(24)20-14-9-4-3-5-10-14/h3-12H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAGDKDCSSYLNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a dihydropyridazine core, which is known for its diverse pharmacological properties.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, which is critical for regulating cell cycle progression and apoptosis. Specific kinases targeted include CDK4 and Cyclin D1, which are involved in cell proliferation .

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including colorectal and mantle cell lymphoma cells. The IC50 values for these cell lines indicate significant growth inhibition .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also possess anti-inflammatory properties, although detailed mechanisms remain to be elucidated.

Table 1: Biological Activity Summary

Case Studies

Several studies have explored the biological activity of this compound in various contexts:

- Study on Cancer Cell Lines : A study evaluated the efficacy of the compound against multiple cancer cell lines, revealing potent inhibitory effects on cell proliferation. Notably, it caused G1 phase arrest in RB-positive human tumor cells, indicating potential for therapeutic application in specific cancer types .

- In Vivo Tumor Regression : Further research included in vivo models where the compound demonstrated significant tumor regression in xenograft models of breast and ovarian cancers. This suggests that the compound could be a candidate for further development in cancer therapy .

科学的研究の応用

Medicinal Chemistry

The compound has shown potential as a lead structure for the development of new pharmaceuticals. Its unique chemical properties allow it to interact with biological targets, potentially leading to the development of drugs with specific therapeutic effects. Research indicates that similar compounds have exhibited activity against various types of cancer and other diseases.

Anticancer Activity

Several studies have explored the anticancer properties of dihydropyridazine derivatives. For instance, compounds structurally related to 4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide have demonstrated significant cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Enzyme Inhibition

Research suggests that compounds in this class can act as enzyme inhibitors, particularly targeting kinases or other proteins involved in signaling pathways. This property is valuable for developing therapies aimed at modulating these pathways in diseases such as cancer and diabetes .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical modifications, which can lead to the synthesis of more complex molecules with desired biological activities. This versatility makes it a valuable building block in synthetic organic chemistry .

Case Study 1: Anticancer Studies

A recent study evaluated the anticancer activity of related dihydropyridazine derivatives against multiple cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity, suggesting that this compound could be further optimized for improved efficacy against specific cancers .

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| Compound A | SNB-19 | 86.61% |

| Compound B | OVCAR-8 | 85.26% |

| Compound C | NCI-H40 | 75.99% |

Case Study 2: Enzyme Interaction

Another study focused on the enzyme inhibition properties of pyridazine derivatives, demonstrating that modifications to the methoxy group could enhance binding affinity to target enzymes involved in metabolic pathways. This finding underscores the potential use of such compounds in drug design aimed at metabolic disorders.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substitution Variations on the Carboxamide Group

N-(4-Bromophenyl) Analog

- Compound : N-(4-Bromophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide .

- Difference : The carboxamide’s phenyl group is substituted with a bromine atom at the para position.

N-(4-Methoxyphenyl) Analog

- Compound : N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide .

- Difference : The carboxamide group is attached to a 4-methoxyphenyl ring (para-methoxy substitution), and the pyridazine’s position 1 has a methyl group instead of 2-methylphenyl.

- Impact: The para-methoxy group enhances electron donation, possibly increasing solubility.

N-(4-Dimethylaminophenyl) Analog

- Compound: N-[4-(Dimethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide .

- Difference: The carboxamide’s phenyl group has a dimethylamino (-N(CH₃)₂) substituent at the para position.

- Impact: The dimethylamino group is a strong electron donor, which could enhance solubility via protonation and alter intermolecular interactions (e.g., hydrogen bonding).

Variations in Pyridazine Substituents

1-(4-Methylphenyl) Analog

- Compound : N-(3,4-Dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide .

- Difference : The pyridazine’s position 1 has a 4-methylphenyl (para-methyl) group instead of 2-methylphenyl (ortho-methyl).

4-Phenoxy Substitution

- Compound: N-[(1Z)-(Methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide .

- Difference: A phenoxy (-OPh) group replaces the methoxy group at position 4, and the carboxamide has a methoxyimino-methyl substituent.

- Impact: The phenoxy group’s bulkiness may reduce solubility but enhance π-π stacking.

Functional Group Modifications

Methoxyimino-Methyl Carboxamide

Structural and Molecular Data Table

Key Insights from Structural Comparisons

Electronic Effects : Electron-withdrawing groups (e.g., bromine ) may reduce electron density on the pyridazine core, while electron-donating groups (e.g., -OCH₃ , -NMe₂ ) enhance it, influencing reactivity and interactions.

Solubility: Polar substituents like -NMe₂ or methoxyimino groups may improve aqueous solubility, whereas bulky aryl groups (e.g., phenoxy ) could reduce it.

Q & A

Advanced Research Questions

What computational modeling approaches are suitable for predicting binding affinity to target proteins?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen against kinase domains (e.g., CDK2 or EGFR). Adjust scoring functions to account for hydrophobic interactions at the 2-methylphenyl group.

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond networks.

- QSAR: Develop models using descriptors like logP and topological polar surface area (TPSA) to correlate structural features with activity .

How can crystallographic data be optimized given challenges in crystal lattice formation?

Methodological Answer:

- Crystal Growth: Screen solvent mixtures (e.g., dichloromethane/methanol) via vapor diffusion. Add seed crystals to overcome polymorphism.

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement: Apply SHELXL with twin-law corrections for twinned crystals. Validate using R and electron density maps .

How to resolve discrepancies between in vitro enzyme inhibition and in vivo pharmacokinetic data?

Methodological Answer:

- Plasma Protein Binding: Measure binding affinity via equilibrium dialysis; high binding may reduce free drug concentration in vivo.

- Metabolite Screening: Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation).

- PBPK Modeling: Integrate in vitro ADME data (e.g., microsomal stability) into Simcyp® simulations to predict bioavailability .

What advanced techniques identify degradation products under accelerated stability testing?

Methodological Answer:

- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- LC-HRMS: Couple with quadrupole-time-of-flight (Q-TOF) systems to detect low-abundance degradants (e.g., oxo-group oxidation).

- NMR Structural Elucidation: Compare -NMR shifts of degradants to synthetic standards .

What strategies elucidate metabolic pathways in preclinical models?

Methodological Answer:

- Radiolabeled Studies: Synthesize -labeled analogs to track metabolite distribution in rodent plasma and excreta.

- Microsomal Incubations: Use human/rat liver microsomes with NADPH cofactors to identify CYP450-mediated oxidation.

- Recombinant Enzymes: Test individual CYP isoforms (e.g., CYP3A4) to assign metabolic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。